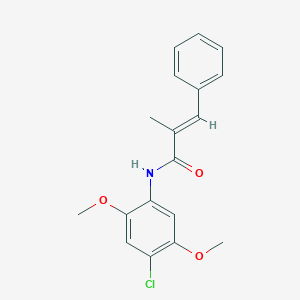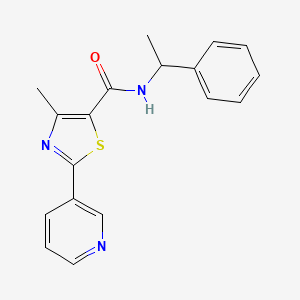
N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-phenylacrylamide
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-phenylacrylamide, also known as DOC, is a synthetic psychedelic drug that belongs to the amphetamine class of compounds. It is a potent hallucinogen that is known to produce intense visual and auditory effects. DOC has been used in scientific research to study the mechanism of action of hallucinogens and their effects on the brain.
Mecanismo De Acción
N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-phenylacrylamide acts as an agonist at serotonin receptors in the brain, particularly the 5-HT2A receptor. It is believed that the activation of these receptors leads to the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-phenylacrylamide has been shown to produce a range of biochemical and physiological effects in animals and humans. These effects include changes in heart rate and blood pressure, alterations in visual and auditory perception, and changes in mood and thought processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-phenylacrylamide in scientific research is its potency, which allows for the study of the effects of hallucinogens at low doses. However, its potency also presents a challenge in terms of dosing accuracy and safety. Additionally, the use of N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-phenylacrylamide in animal studies raises ethical concerns due to its potential for inducing intense hallucinations.
Direcciones Futuras
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-phenylacrylamide and other hallucinogens. These include investigating the therapeutic potential of these compounds for the treatment of mental health disorders such as depression and anxiety, as well as studying the long-term effects of hallucinogen use on the brain and behavior. Additionally, further research is needed to understand the relationship between the structure of hallucinogens and their effects on the brain, which could lead to the development of new compounds with improved therapeutic potential.
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-phenylacrylamide has been used in scientific research to study the effects of hallucinogens on the brain and to investigate the mechanism of action of these compounds. It has also been used to study the relationship between the structure of hallucinogens and their effects on the brain.
Propiedades
IUPAC Name |
(E)-N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12(9-13-7-5-4-6-8-13)18(21)20-15-11-16(22-2)14(19)10-17(15)23-3/h4-11H,1-3H3,(H,20,21)/b12-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBECFHTWBALUEL-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[1-(4-chloro-3-nitrophenyl)ethylidene]-2-(4-chlorophenyl)acetohydrazide](/img/structure/B4820404.png)
![3-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4820420.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4820427.png)
![2,4-dichloro-N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4820431.png)
![4-{5-[(2-{[3-chloro-4-(4-morpholinyl)phenyl]amino}-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B4820435.png)
![7-(difluoromethyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4820439.png)

![3-(2-chloro-4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4820460.png)
![1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4820462.png)
![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4820473.png)
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B4820475.png)
![ethyl 1-{[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4820478.png)